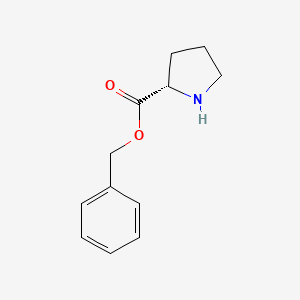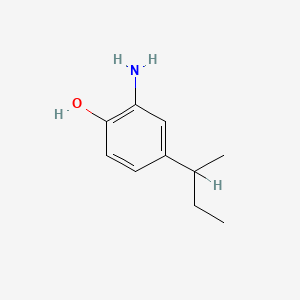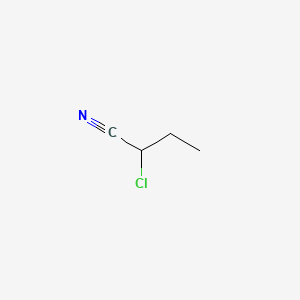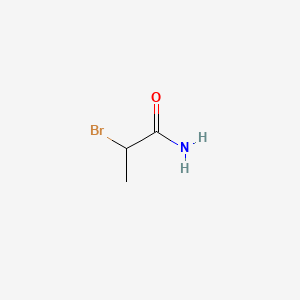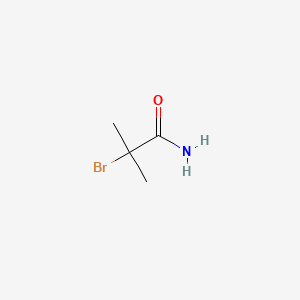
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
Overview
Description
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine: is a starburst π-conjugated molecule based on triphenylamine building blocks. It is widely used in optoelectronic devices due to its excellent electron-donor characteristics .
Mechanism of Action
- The primary target of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine is the human trace amine associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in various tissues, including the brain, where it modulates neurotransmitter release and neuronal activity.
Target of Action
Biochemical Analysis
Biochemical Properties
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine plays a significant role in biochemical reactions due to its electron-donor characteristics. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The compound’s interaction with enzymes such as cytochrome P450 can lead to the activation or inhibition of metabolic pathways, influencing the overall biochemical environment . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can form charge-transfer complexes with proteins, affecting their structural conformation and function .
Cellular Effects
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine has been shown to influence various cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound can activate signaling pathways such as the MAPK/ERK pathway, promoting cell proliferation and survival . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can affect mitochondrial function, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine involves its ability to bind to specific biomolecules and modulate their activity. The compound can interact with DNA, leading to changes in gene expression and potentially influencing cellular differentiation and proliferation . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity and overall metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine remains stable under controlled conditions, but its degradation products can have distinct biochemical properties . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine in animal models are dose-dependent. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range can lead to adverse effects .
Metabolic Pathways
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other biomolecules . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can affect the levels of metabolites, altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments . Its distribution within tissues can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the nucleus, through post-translational modifications and targeting signals . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine .
Industrial Production Methods: In industrial settings, the compound is synthesized using similar Friedel–Crafts polymerization techniques, ensuring high yield and purity. The reaction conditions are optimized to achieve efficient production, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can introduce various functional groups .
Scientific Research Applications
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
Triphenylamine: A simpler molecule with similar electron-donor properties.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Another compound with comparable electronic characteristics.
1,3,5-Tris(diphenylamino)benzene: A related molecule used in similar applications.
Uniqueness: N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine is unique due to its starburst π-conjugated structure, which enhances its electron-donor properties compared to simpler analogs like triphenylamine. This structural complexity allows for improved performance in optoelectronic applications .
Properties
IUPAC Name |
3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGKVJMNFFSDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070275 | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65181-78-4 | |
| Record name | N,N′-Diphenyl-N,N-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65181-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065181784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-diphenyl)-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

